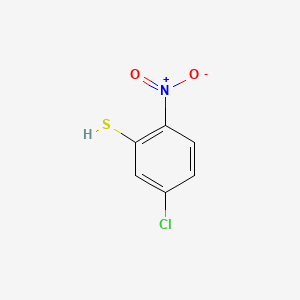
N1-Benzhydryl-N1,N2-dimethylethane-1,2-diamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
N1-Benzhydryl-N1,N2-dimethylethane-1,2-diamine is an organic compound with the molecular formula C17H22N2. It is a derivative of ethylenediamine, featuring a benzhydryl group attached to one nitrogen atom and two methyl groups attached to the other nitrogen atom. This compound is known for its applications in various fields, including chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N1-Benzhydryl-N1,N2-dimethylethane-1,2-diamine typically involves the reaction of benzhydryl chloride with N,N-dimethylethylenediamine. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction conditions include:
- Temperature: 50-70°C
- Solvent: Anhydrous ethanol or methanol
- Reaction Time: 4-6 hours
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
- Continuous flow reactors to maintain consistent reaction conditions.
- Use of automated systems for precise control of temperature and reaction time.
- Purification steps, including distillation and recrystallization, to obtain high-purity product.
化学反応の分析
Types of Reactions
N1-Benzhydryl-N1,N2-dimethylethane-1,2-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the benzhydryl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at 0-5°C.
Substitution: Benzhydryl chloride in the presence of a base like sodium hydroxide at 50-70°C.
Major Products
Oxidation: Benzhydryl ketone and dimethylamine.
Reduction: Benzhydryl amine and dimethylamine.
Substitution: Various substituted benzhydryl derivatives depending on the nucleophile used.
科学的研究の応用
N1-Benzhydryl-N1,N2-dimethylethane-1,2-diamine has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic effects, including as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as a stabilizer in polymer chemistry.
作用機序
The mechanism of action of N1-Benzhydryl-N1,N2-dimethylethane-1,2-diamine involves its interaction with molecular targets such as enzymes and receptors. The benzhydryl group enhances its binding affinity to these targets, while the dimethylamine moiety facilitates its solubility and transport within biological systems. The compound can modulate enzyme activity by acting as an inhibitor or activator, depending on the specific enzyme and the context of its use.
類似化合物との比較
Similar Compounds
N,N-Dimethylethylenediamine: A simpler analog without the benzhydryl group, used in similar applications but with different binding properties.
N,N,N’,N’-Tetramethylethylenediamine: Another related compound with four methyl groups, used as a ligand and in polymer chemistry.
Uniqueness
N1-Benzhydryl-N1,N2-dimethylethane-1,2-diamine is unique due to the presence of the benzhydryl group, which imparts distinct chemical and biological properties. This group enhances its binding affinity to molecular targets and provides additional sites for chemical modification, making it a versatile compound in various research and industrial applications.
特性
CAS番号 |
103915-36-2 |
|---|---|
分子式 |
C17H22N2 |
分子量 |
254.37 g/mol |
IUPAC名 |
N'-benzhydryl-N,N'-dimethylethane-1,2-diamine |
InChI |
InChI=1S/C17H22N2/c1-18-13-14-19(2)17(15-9-5-3-6-10-15)16-11-7-4-8-12-16/h3-12,17-18H,13-14H2,1-2H3 |
InChIキー |
WOHAASZOLCPROR-UHFFFAOYSA-N |
正規SMILES |
CNCCN(C)C(C1=CC=CC=C1)C2=CC=CC=C2 |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-methoxy-N-{2-[(1E)-2-(pyridin-4-yl)ethenyl]phenyl}benzenesulfonamide](/img/structure/B8751313.png)


![2-Nitro-[1,1'-biphenyl]-4-OL](/img/structure/B8751338.png)
![Tert-butyl 4-hydroxy-2-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B8751348.png)
![tert-butyl 2-(4-iodo-1H-pyrazol-1-yl)-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B8751352.png)




![1H-Pyrrolo[2,3-b]pyridine, 2-(difluoromethyl)-5-nitro-1-(phenylsulfonyl)-](/img/structure/B8751387.png)
